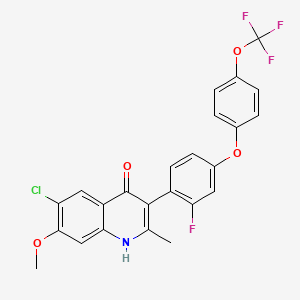
P4Q-391
Übersicht
Beschreibung
P4Q-391 is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as chloro, fluoro, methoxy, and trifluoromethoxy groups. These substitutions impart distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of P4Q-391 typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The general synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The chloro, fluoro, methoxy, and trifluoromethoxy groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination using thionyl chloride, while the methoxy group can be introduced through methylation using methyl iodide.
Coupling Reactions: The phenoxy and phenyl groups are introduced through coupling reactions such as the Ullmann reaction or Suzuki coupling, which involve the use of palladium or copper catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
P4Q-391 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoline core or the substituents, leading to the formation of reduced derivatives.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
P4Q-391 has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of P4Q-391 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways. Additionally, the compound’s unique structure allows it to interact with multiple targets, enhancing its efficacy and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-chloro-3-(2-fluoro-4-(4-methoxyphenoxy)phenyl)-7-methoxy-2-methylquinolin-4(1H)-one
- 6-chloro-3-(2-fluoro-4-(4-hydroxyphenoxy)phenyl)-7-methoxy-2-methylquinolin-4(1H)-one
- 6-chloro-3-(2-fluoro-4-(4-ethoxyphenoxy)phenyl)-7-methoxy-2-methylquinolin-4(1H)-one
Uniqueness
The presence of the trifluoromethoxy group in P4Q-391 imparts unique chemical properties, such as increased lipophilicity and metabolic stability. This makes the compound more effective in crossing biological membranes and more resistant to metabolic degradation, enhancing its potential as a therapeutic agent.
Eigenschaften
Molekularformel |
C24H16ClF4NO4 |
|---|---|
Molekulargewicht |
493.8 g/mol |
IUPAC-Name |
6-chloro-3-[2-fluoro-4-[4-(trifluoromethoxy)phenoxy]phenyl]-7-methoxy-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C24H16ClF4NO4/c1-12-22(23(31)17-10-18(25)21(32-2)11-20(17)30-12)16-8-7-15(9-19(16)26)33-13-3-5-14(6-4-13)34-24(27,28)29/h3-11H,1-2H3,(H,30,31) |
InChI-Schlüssel |
NNNAUTBFAMPSKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C2=CC(=C(C=C2N1)OC)Cl)C3=C(C=C(C=C3)OC4=CC=C(C=C4)OC(F)(F)F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














